molecular formula C12H12NO2+ B12686493 8-(Acetyloxy)-1-methyl-quinolinium CAS No. 27452-38-6

8-(Acetyloxy)-1-methyl-quinolinium

Cat. No.: B12686493
CAS No.: 27452-38-6
M. Wt: 202.23 g/mol
InChI Key: DJMBTVQYVRRVEO-UHFFFAOYSA-N
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Description

8-(Acetyloxy)-1-methyl-quinolinium is a quinoline derivative characterized by the presence of an acetyloxy group at the 8th position and a methyl group at the 1st position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Acetyloxy)-1-methyl-quinolinium typically involves the acetylation of 8-hydroxy-1-methyl-quinoline. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:

    Reagents: 8-hydroxy-1-methyl-quinoline, acetic anhydride, pyridine

    Solvent: Anhydrous conditions are preferred

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete acetylation

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(Acetyloxy)-1-methyl-quinolinium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield 1-methyl-quinoline derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: 1-methyl-quinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

8-(Acetyloxy)-1-methyl-quinolinium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 8-(Acetyloxy)-1-methyl-quinolinium involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then interact with various biological molecules. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the acetyloxy group but shares the quinoline core structure.

    1-Methylquinoline: Lacks the acetyloxy group but has a similar methyl substitution.

    8-Acetyloxyquinoline: Similar acetyloxy substitution but lacks the methyl group at the 1st position.

Uniqueness

8-(Acetyloxy)-1-methyl-quinolinium is unique due to the combination of both acetyloxy and methyl groups, which confer distinct chemical properties and potential biological activities

Properties

CAS No.

27452-38-6

Molecular Formula

C12H12NO2+

Molecular Weight

202.23 g/mol

IUPAC Name

(1-methylquinolin-1-ium-8-yl) acetate

InChI

InChI=1S/C12H12NO2/c1-9(14)15-11-7-3-5-10-6-4-8-13(2)12(10)11/h3-8H,1-2H3/q+1

InChI Key

DJMBTVQYVRRVEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C

Origin of Product

United States

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